Cas no 2137609-04-0 (1-Heptene, 4-(bromomethyl)-6,6-dimethyl-)

1-Heptene, 4-(bromomethyl)-6,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1-Heptene, 4-(bromomethyl)-6,6-dimethyl-
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- Inchi: 1S/C10H19Br/c1-5-6-9(8-11)7-10(2,3)4/h5,9H,1,6-8H2,2-4H3
- InChI Key: NAHSMLVSXZDNML-UHFFFAOYSA-N
- SMILES: C=CCC(CBr)CC(C)(C)C
1-Heptene, 4-(bromomethyl)-6,6-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678948-1.0g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-678948-2.5g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 2.5g |
$2856.0 | 2023-03-11 | ||
Enamine | EN300-678948-0.1g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 0.1g |
$1283.0 | 2023-03-11 | ||
Enamine | EN300-678948-0.25g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 0.25g |
$1341.0 | 2023-03-11 | ||
Enamine | EN300-678948-10.0g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 10.0g |
$6266.0 | 2023-03-11 | ||
Enamine | EN300-678948-5.0g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 5.0g |
$4226.0 | 2023-03-11 | ||
Enamine | EN300-678948-0.5g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 0.5g |
$1399.0 | 2023-03-11 | ||
Enamine | EN300-678948-0.05g |
4-(bromomethyl)-6,6-dimethylhept-1-ene |
2137609-04-0 | 0.05g |
$1224.0 | 2023-03-11 |
1-Heptene, 4-(bromomethyl)-6,6-dimethyl- Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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3. Book reviews
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 1-Heptene, 4-(bromomethyl)-6,6-dimethyl-
Introduction to 1-Heptene, 4-(bromomethyl)-6,6-dimethyl- (CAS No. 2137609-04-0) and Its Emerging Applications in Chemical Biology
The compound 1-Heptene, 4-(bromomethyl)-6,6-dimethyl-, identified by the CAS number 2137609-04-0, represents a structurally unique molecule with significant potential in the field of chemical biology. This seven-carbon alkene features a bromomethyl substituent at the fourth carbon and two methyl groups at the sixth carbon, making it a versatile intermediate for synthetic chemistry. The presence of the bromomethyl group (-CH₂Br) introduces reactivity that allows for further functionalization, while the dimethyl substitution enhances steric and electronic properties, influencing its utility in various biochemical applications.
In recent years, the demand for specialized building blocks in drug discovery and material science has surged, driven by advancements in molecular design. 1-Heptene, 4-(bromomethyl)-6,6-dimethyl- has emerged as a valuable precursor due to its ability to undergo diverse transformations, including nucleophilic substitution reactions that yield alcohols, amines, and other heterocycles. These modifications are critical for constructing complex molecules with therapeutic potential. For instance, its incorporation into peptidomimetics has shown promise in modulating protein-protein interactions, a key strategy in modern drug development.
The compound's structural features also make it an attractive candidate for polymer chemistry. Researchers have explored its use in synthesizing branched alkenes that serve as monomers for high-performance polymers. These materials exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. The bromomethyl group further facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups into the backbone. Such modifications have been exploited to create polymers with tailored electronic properties for organic semiconductors.
From a biochemical perspective, 1-Heptene, 4-(bromomethyl)-6,6-dimethyl- has been utilized in the synthesis of bioactive lipids. Lipids play crucial roles in cell signaling and membrane dynamics, and functionalized heptenes can serve as probes to study these processes. For example, researchers have employed this compound to generate lipid analogs that disrupt pathogenic protein-lipid interactions associated with neurodegenerative diseases. The dimethyl substitution at carbon six imparts steric hindrance that mimics natural lipid structures while allowing for targeted modifications.
Recent studies have highlighted its role in developing novel antimicrobial agents. The bromomethyl functionality enables the facile introduction of sulfonamide or carboxylate groups via nucleophilic addition reactions. These modifications have been shown to enhance binding affinity to bacterial enzymes involved in cell wall synthesis or metabolic pathways. Such derivatives exhibit promising activity against multidrug-resistant strains without significant toxicity to host cells. The structural diversity derived from this compound underscores its importance as a scaffold for antimicrobial drug discovery.
The compound's utility extends to agrochemical applications as well. Functionalized heptenes can be transformed into herbicides or fungicides by incorporating heterocyclic moieties that disrupt enzymatic pathways in pests or pathogens. The ability to fine-tune electronic properties through substituent effects allows chemists to design molecules with high selectivity and low environmental impact—a critical consideration in sustainable agriculture.
In conclusion,1-Heptene, 4-(bromomethyl)-6,6-dimethyl- (CAS No. 2137609-04-0) is a multifunctional building block with broad applicability across chemical biology and material science. Its unique structural features enable diverse synthetic pathways that yield molecules with therapeutic potential in drug discovery and advanced materials with tailored properties. As research continues to uncover new applications for this compound,1-Heptene, 4-(bromomethyl)-6, 6-dimethyl, will undoubtedly remain a cornerstone of innovation in synthetic chemistry.
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